Trimeturon

Description

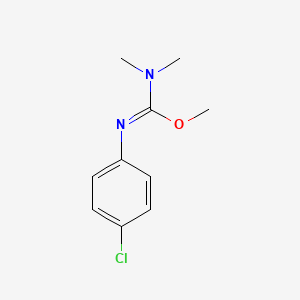

Trimeturon (CAS: 3050-27-9), chemically designated as N'-4-Chlorophenyl-O,N,N-trimethylisourea, is a synthetic urea derivative primarily used as a herbicide. Its molecular formula is C10H13ClN2O, with a molecular weight of 228.68 g/mol and a melting point of 147.5°C . Structurally, it features a chlorophenyl group attached to a substituted urea backbone, which is critical for its herbicidal activity. This compound inhibits photosynthesis in target weeds by disrupting electron transport in photosystem II (PSII), a mechanism shared with other urea-based herbicides .

Properties

CAS No. |

3050-27-9 |

|---|---|

Molecular Formula |

C10H13ClN2O |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

methyl N'-(4-chlorophenyl)-N,N-dimethylcarbamimidate |

InChI |

InChI=1S/C10H13ClN2O/c1-13(2)10(14-3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |

InChI Key |

MYURAHUSYDVWQA-UHFFFAOYSA-N |

SMILES |

CN(C)C(=NC1=CC=C(C=C1)Cl)OC |

Canonical SMILES |

CN(C)C(=NC1=CC=C(C=C1)Cl)OC |

Other CAS No. |

3050-27-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Trimeturon belongs to the phenylurea herbicide class. Two structurally and functionally similar compounds are Metoxuron and Fluometuron . Key comparisons are summarized below:

Structural Insights:

- This compound vs. Metoxuron : Both share a chlorophenyl group, but Metoxuron includes a methoxy (-OCH3) substituent at the 4-position, which enhances its solubility in polar environments compared to this compound’s purely hydrophobic chlorophenyl group .

- This compound vs. Fluometuron : Fluometuron replaces the chlorine atom with a trifluoromethyl (-CF3) group, significantly increasing its electron-withdrawing effects and environmental persistence .

Environmental and Regulatory Considerations

- This compound: Limited data on ecotoxicity are available.

- Metoxuron : Classified as a "moderate" leaching risk due to its higher water solubility .

- Fluometuron : The -CF3 group contributes to longer half-life in soil, necessitating strict application guidelines to prevent groundwater contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.